Rocuronium bromide acts as a competitive antagonist at the nicotinic acetylcholine receptors located at the neuromuscular junction. [, , ] It binds to these receptors, preventing acetylcholine from binding and subsequently inhibiting the depolarization of the muscle fiber membrane. [, ] This inhibition results in muscle relaxation or paralysis. [, ] Rocuronium bromide exhibits a rapid onset of action, typically within 60 seconds, and an intermediate duration of action, ranging from 20 to 60 minutes depending on the dose. [, , , , , , , , , ] Its effects can be reversed by anticholinesterase agents like neostigmine or sugammadex. [, , ]
Rocuronium bromide is classified as a non-depolarizing neuromuscular blocker. It is derived from the steroid backbone of norcuronium and is chemically categorized as a monoquaternary ammonium compound. The compound is primarily sourced from synthetic processes involving steroid derivatives, specifically those that contain morpholine and pyrrolidine moieties.
The synthesis of rocuronium bromide typically involves several key steps:
Rocuronium bromide has the molecular formula and features a complex steroidal structure with several functional groups:
The three-dimensional arrangement of these components allows for interaction with nicotinic acetylcholine receptors at the neuromuscular junction.
Rocuronium bromide participates in various chemical reactions:
Rocuronium bromide acts by competitively blocking nicotinic acetylcholine receptors at the neuromuscular junction. This prevents acetylcholine from binding to its receptor sites on the motor end plate, leading to muscle relaxation. Key aspects of its mechanism include:
The onset of action is rapid (within 1-2 minutes), making it particularly useful for rapid sequence intubation procedures.
Rocuronium bromide exhibits several notable physical and chemical properties:
The compound's pH range for stability in solution is typically between 4 to 7.
Rocuronium bromide is primarily used in medical settings for:
The development of rocuronium bromide traces back to Organon Laboratories' neuromuscular research program in Scotland, which previously developed pancuronium (1966) and vecuronium (1980). Researchers sought an agent combining succinylcholine's rapid onset with the safety profile of non-depolarizing agents. Synthesized in the late 1980s, rocuronium emerged as a monoquaternary aminosteroid specifically engineered for faster onset than vecuronium through reduced potency and optimized steric configuration [9].
Key historical milestones include:
Table 1: Historical Timeline of Neuromuscular Blocking Agents
Year | Development Milestone | Significance | |
---|---|---|---|
1814 | Charles Waterton's curare experiments | Demonstrated reversible respiratory paralysis | |
1942 | Griffith & Johnson's curare clinical use | First NMBD use in anesthesia (Montreal) | |
1966 | Pancuronium introduction | First synthetic aminosteroid NMBD | |
1994 | Rocuronium commercial launch | Fast-onset non-depolarizing agent | |
2015 | US approval of sugammadex | Selective rocuronium reversal | [7] [9] |
Rocuronium bromide (chemical name: 1-[(2β,3α,5α,16β,17β)-17-(acetyloxy)-3-hydroxy-2-(4-morpholinyl)-androstan-16-yl]-1-methylpyrrolidinium bromide) belongs to the aminosteroid structural class characterized by:
Its molecular structure (C₃₂H₅₃BrN₂O₄; molecular weight 609.69 g/mol) features critical modifications:
Table 2: Structural Comparison of Aminosteroid Neuromuscular Blockers
Agent | Quaternary Groups | C2 Substituent | C17 Substituent | Relative Potency | |
---|---|---|---|---|---|
Pancuronium | Bis-quaternary | 2β-Morpholine | Acetylpiperidine | 1x (reference) | |
Vecuronium | Monoquaternary | 2β-Morpholine | Piperidine | 5-7x | |
Rocuronium | Monoquaternary | 2β-Morpholine | Allyl-pyrrolidine | 0.6x | [1] [8] |
The low potency (ED₉₅ = 0.3 mg/kg) paradoxically enables faster onset by achieving higher receptor occupancy concentrations more rapidly. Molecular dynamics demonstrate its N-allyl group creates optimal charge distribution for competitive displacement of acetylcholine at α-subunits of nicotinic receptors [1]. Unlike benzylisoquinolinium agents (e.g., atracurium), rocuronium lacks histamine release potential due to its steroidal structure [7].
Rocuronium bromide's regulatory journey reflects evolving anesthesia standards worldwide:
Market dynamics indicate significant growth:
Table 3: Global Regulatory and Market Status (2025)
Region | Brand Names | Key Manufacturers | Market Notes | |
---|---|---|---|---|
United States | Zemuron®, generics | Organon, Lupin, Caplin Steriles | Generic entrants since 2023 | |
European Union | Esmeron® | Merck/Organon | Sugammadex available since 2008 | |
Asia-Pacific | Various generics | Jiupai Group, Xianju Pharma | Growing surgical volume driving demand | |
Canada | Rocuronium Bromide | Multiple | Used in Medical Assistance in Dying protocols | [1] [10] |
The competitive landscape features >20 suppliers with 19 New Drug Applications (NDAs) and 11 Drug Master Files in the US alone. Recent strategic moves include Lupin's generic launch following Caplin Steriles' ANDA approval, capturing market share from Organon's Zemuron® which recorded $53M annual sales pre-generic entry [2] [10].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7